molecular formula C19H26N2O2 B4959920 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline

2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline

Cat. No. B4959920
M. Wt: 314.4 g/mol
InChI Key: DNMAGEZQKGZFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline, also known as DMQX, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and is a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.

Scientific Research Applications

2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been studied extensively in the field of neuroscience due to its ability to selectively block the NMDA receptor. The NMDA receptor is involved in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been used in various research studies to investigate the role of the NMDA receptor in these processes.

Mechanism of Action

2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding prevents the ion channel of the receptor from opening, thereby blocking the influx of calcium ions into the cell. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine and phencyclidine (PCP).
Biochemical and Physiological Effects
The blockade of the NMDA receptor by 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to impair learning and memory in animal models, indicating the importance of the NMDA receptor in these processes. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to have neuroprotective effects in certain models of neurological damage, such as ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes. However, one limitation of using 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is its potency, which can make it difficult to control the concentration of the compound in experiments.

Future Directions

There are many potential future directions for research on 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline and its applications. One area of interest is the development of 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline analogs with improved pharmacological properties, such as increased potency or selectivity. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline could be used as a tool to investigate the role of the NMDA receptor in various disease states, such as Alzheimer's disease or schizophrenia. Finally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline could be investigated as a potential therapeutic agent for neurological disorders, such as traumatic brain injury or stroke.
Conclusion
In conclusion, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is a synthetic compound that has been extensively studied due to its potential therapeutic applications. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, selectively blocking the influx of calcium ions into the cell. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been used in various research studies to investigate the role of the NMDA receptor in physiological processes, and has shown potential as a therapeutic agent for neurological disorders. Future research on 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline and its analogs could lead to the development of new treatments for these disorders.

Synthesis Methods

2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is synthesized through a multi-step process, starting with the reaction of 4-methylquinoline with sodium methoxide to form the corresponding 4-methylquinoline methoxide. This intermediate is then reacted with 3,5-dimethylpiperidine in the presence of a palladium catalyst to form the desired 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline compound. The final product is purified through column chromatography to obtain a pure form of 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline.

properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-12-8-13(2)11-21(10-12)17-9-14(3)18-15(22-4)6-7-16(23-5)19(18)20-17/h6-7,9,12-13H,8,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMAGEZQKGZFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline

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